molecular formula C12H21N3O4S2 B7114416 N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide

N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide

Cat. No.: B7114416
M. Wt: 335.4 g/mol
InChI Key: IIMRYWSJYCQHHU-UHFFFAOYSA-N
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Description

N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, making it a valuable reagent in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide typically involves the reaction of 2-(diethylsulfamoylamino)benzyl chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and efficiency, often incorporating automated systems for monitoring and controlling reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmethanesulfonamide: Similar structure but lacks the diethylsulfamoylamino group.

    N-Methylmethanesulfonamide: Contains a methyl group instead of the diethylsulfamoylamino group.

    N-Benzylmethanesulfonamide: Features a benzyl group in place of the diethylsulfamoylamino group.

Uniqueness

N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide is unique due to the presence of the diethylsulfamoylamino group, which enhances its reactivity and specificity in biochemical applications. This structural feature allows for more effective enzyme inhibition and broader applications in medicinal chemistry.

Properties

IUPAC Name

N-[[2-(diethylsulfamoylamino)phenyl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-4-15(5-2)21(18,19)14-12-9-7-6-8-11(12)10-13-20(3,16)17/h6-9,13-14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMRYWSJYCQHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)NC1=CC=CC=C1CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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